Fluo-3 (pentapotassium)

Calcium Imaging Cardiac Physiology Fluorescent Dyes

Standard Ca²⁺ indicators introduce variability via AM ester loading and compartmentalization. Fluo-3 pentapotassium solves this through direct cytosolic introduction. - Cell-impermeable: Requires patch-pipette or microinjection; eliminates esterase-dependent loading artifacts - >100x fluorescence enhancement upon Ca²⁺ binding; Ex/Em 506/526 nm - optimal for 488 nm argon-ion lasers - Preferred for quantitative physiology (cardiomyocytes/neurons) and flow cytometry - Kd ~400 nM; balanced performance validated across multiple cell types (HeLa, neurons)

Molecular Formula C36H25Cl2K5N2O13
Molecular Weight 960.0 g/mol
Cat. No. B12373646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-3 (pentapotassium)
Molecular FormulaC36H25Cl2K5N2O13
Molecular Weight960.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C36H30Cl2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5
InChIKeyHESJPJDGZLKNAU-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-3 (Pentapotassium) Technical Specifications


Fluo-3 (pentapotassium) is a visible light-excitable, cell-impermeable calcium ion (Ca²⁺) indicator . It is a pentapotassium salt form of the widely used Fluo-3 dye, designed for applications where membrane permeability is not desired, such as direct cytosolic injection via patch-clamp pipettes or microinjection . The compound itself is essentially non-fluorescent but exhibits a substantial increase in fluorescence intensity (>100-fold) upon binding Ca²⁺, with an excitation/emission maxima of ~506/526 nm, making it highly compatible with standard argon-ion lasers (488 nm) .

Loading

Cell-impermeant pentapotassium salt for controlled cytosolic introduction via patch pipette, microinjection, or scrape-loading

Excitation

Visible-light excitable probe compatible with standard 488 nm argon-ion lasers, avoiding UV-related photodamage

Variability

Bypasses AM ester compartmentalization and loading variability, supporting consistent cytosolic Ca²⁺ measurement

Fluo-3 (Pentapotassium) Non-Interchangeability


Despite belonging to the same structural class of fluorescent Ca²⁺ indicators, the performance of Fluo-3 (pentapotassium) diverges significantly from its close analogs like Fluo-4, Fura-2, and even other salt forms of Fluo-3 in critical experimental parameters. Subtle differences in structure and formulation lead to marked variations in calcium binding affinity (Kd), cellular compartmentalization, photostability, and dynamic range, which are not apparent from spectral data alone . Furthermore, the choice between the cell-permeant AM ester and the cell-impermeant pentapotassium salt fundamentally dictates the loading method and can eliminate inter-indicator variability observed with AM ester loading, highlighting that the compound's identity is inseparable from its formulation and intended application .

Fluo-4 or Fluo-3 AM ester

AM ester loading can introduce compartmentalization differences; salt form affinities may shift and not match pentapotassium performance

Fura-2

Requires UV excitation (340/380 nm), incompatible with standard 488 nm lasers; UV exposure may elevate phototoxicity and autofluorescence

Rhod-2 or CalciumOrange-5N

Differ in pH sensitivity profile and Ca²⁺ binding kinetics; direct substitution may alter response characteristics, especially for fast transients

Fluo-3 (Pentapotassium) Comparative Evidence


Ca²⁺ Affinity and Compartmentalization

In a direct head-to-head study, Fluo-3 and Fluo-4 K⁺ salts were loaded into rat ventricular myocytes via whole-cell patch pipette. In the cytosolic environment, the apparent Ca²⁺ dissociation constant (Kd,Ca) of both indicators increased significantly compared to simple buffers, but the magnitude of this increase was greatest for Fluo-3 and Fluo-4, and least for Fluo-2MA . Importantly, when loaded as K⁺ salts, the previously observed differences in Ca²⁺ transients and fractional shortening between fluo-3 and fluo-4 were eliminated, indicating that the differences seen with AM ester loading stem from differential AM ester handling and compartmentalization rather than the dye's intrinsic properties .

Affinity & Compartmentalization
Head-to-head
In rat ventricular myocytes loaded with K⁺ salts, the increase in apparent Kd,Ca was greatest for Fluo-3 and Fluo-4, and least for Fluo-2MA, revealing dye-dependent intracellular behavior.
Supports consistent cytosolic Ca²⁺ measurement when loaded as pentapotassium salt
AM ester loading differences eliminated with salt form
Calcium Imaging Cardiac Physiology Fluorescent Dyes

Broad-Spectrum Applicability in HeLa Cells

A comparative study evaluated the in-situ performance of Fluo-3, Fluo-4, Calcium Green-1, Calcium Orange, Oregon Green 488 BAPTA-1, and Fura-Red in HeLa cells . The study assessed dynamic range, compartmentalization, leakage, and photostability. Fluo-3 was identified as the "generally most applicable Ca²⁺ indicator," displaying a large dynamic range, low compartmentalization, and an appropriate apparent Ca²⁺ binding affinity . While the study noted Fluo-3's higher susceptibility to photobleaching compared to some other indicators, its overall balanced performance profile was deemed superior for general use .

Applicability Ranking
Cross-study
Among six Ca²⁺ indicators evaluated in HeLa cells, Fluo-3 ranked as generally most applicable based on dynamic range, low compartmentalization, and appropriate affinity.
Reported balanced performance profile for diverse Ca²⁺ imaging workflows
Data to verify for specific cell models
Calcium Signaling High-Content Screening Fluorescent Probes

Spectral Advantages over Fura-2

Fluo-3 offers a distinct practical advantage over the widely used UV-excitable ratiometric dye Fura-2. Fluo-3's excitation maximum (506 nm) aligns optimally with the 488 nm line of standard argon-ion lasers, a feature not shared by Fura-2 (excitation: 340/380 nm) . This compatibility enables efficient excitation and reduces concerns of cellular autofluorescence and photodamage associated with UV light. Quantitatively, Fluo-3's absorption maximum at 506 nm has a molar extinction coefficient of ~86,000 M⁻¹cm⁻¹ (or 100,000 M⁻¹cm⁻¹ per some sources) . While Fura-2 allows for ratiometric measurements, Fluo-3's >100-fold fluorescence increase upon Ca²⁺ binding provides a robust, non-ratiometric signal that is simpler to implement on many common imaging platforms .

488 nm Laser Compatibility
Class-level
Excitation maximum ~506 nm, extinction coefficient ~86,000 M⁻¹cm⁻¹; >100-fold fluorescence increase upon Ca²⁺ binding. Fura-2 requires UV excitation (340/380 nm).
Supports 488 nm laser workflows and reduces UV-related phototoxicity risk
Non-ratiometric; intensity-based quantification required
Confocal Microscopy Flow Cytometry Laser Excitation

pH Sensitivity and Ca²⁺ Binding Kinetics

Fluo-3 and Rhod-2, both visible light-excitable indicators, have been directly compared regarding their sensitivity to pH interference . Both were found to be less sensitive to proton (H⁺) interference than their predecessors Fura-2 and Indo-1. However, detailed in vitro studies at varying pCa and pH revealed a complex, pH-dependent fluorescence response for both dyes. For instance, at pCa 5 and 6, fluorescence decayed with increasing proton concentration, while at pCa 7.0, increased proton concentration potentiated fluorescence . These findings underscore that both dyes exhibit similar pH-dependent artifacts. In contrast, kinetic studies on Ca²⁺ binding reveal that both Fluo-3 and Rhod-2 exhibit significantly slower kinetic properties compared to CalciumOrange-5N . These slower kinetics, characterized by a significantly slower response to rapid Ca²⁺ transients, must be accounted for in fast physiological processes.

pH & Kinetic Behavior
Head-to-head
pH-dependent fluorescence similar to Rhod-2; at low pCa fluorescence increased with proton concentration. Both Fluo-3 and Rhod-2 exhibit significantly slower Ca²⁺ binding kinetics compared to CalciumOrange-5N.
pH artifact risk comparable to Rhod-2; kinetic limitation to review for fast physiological transients
Slower response may not capture rapid Ca²⁺ events
Kinetic Studies pH Calibration Fluorescent Probes

Fluo-3 (Pentapotassium) Optimal Applications


Patch-Clamp and Ca²⁺ Imaging

The pentapotassium salt formulation is specifically designed for direct cytosolic introduction via a patch pipette during whole-cell recording. As demonstrated in the comparative assessment by Hagen et al., this method eliminates the inter-indicator variability in Ca²⁺ transients observed with AM ester loading, providing a more accurate measurement of cytosolic Ca²⁺ dynamics . This is the preferred method for precise quantitative physiology studies in isolated cardiomyocytes or neurons.

Confocal Microscopy and Flow Cytometry

The dye's spectral properties—specifically its excitation maximum at 506 nm and its >100-fold increase in fluorescence upon Ca²⁺ binding—make it an optimal fit for instruments equipped with standard 488 nm argon-ion lasers, such as confocal microscopes and flow cytometers . This avoids the need for specialized UV laser setups required for dyes like Fura-2, reducing equipment costs and minimizing UV-induced phototoxicity.

General-Purpose Ca²⁺ Measurement

In a broad comparative study of six different Ca²⁺ indicators in HeLa cells, Fluo-3 was identified as the "generally most applicable" indicator due to its balanced performance in terms of large dynamic range, low compartmentalization, and appropriate Ca²⁺ binding affinity . For laboratories with diverse user projects, procuring Fluo-3 (pentapotassium) provides a single, validated reagent that reliably performs across a range of common applications, simplifying inventory and training.

Microinjection and Scrape-Loading

The cell-impermeant nature of Fluo-3 pentapotassium makes it the reagent of choice for experiments requiring physical introduction of the dye into the cytosol, such as microinjection or scrape-loading . This approach bypasses the cellular esterase activity and variable loading efficiencies associated with AM esters, ensuring a known, uniform dye concentration within the cell and enabling more controlled and reproducible measurements.

Application
Selection Property
Validation Focus
Patch-Clamp Ca²⁺ Imaging
Cell-impermeant salt formulation for direct cytosolic loading
Eliminates AM ester compartmentalization variability
Confocal Microscopy / Flow Cytometry
488 nm laser excitation compatibility and large fluorescence dynamic range
Reduced UV photodamage and equipment requirements
General-Purpose Ca²⁺ Measurement
Reported balanced dynamic range, low compartmentalization, and suitable affinity
Consistent performance across tested cell models (data to verify)
Microinjection / Scrape-Loading
Cell-impermeant dye compatible with physical loading methods
Uniform intracellular dye concentration, bypasses esterase variability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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